N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide
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Overview
Description
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide is a boronic acid derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which includes a boronic acid pinacol ester and a fluorinated aromatic ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide typically involves a two-step substitution reactionThe reaction conditions often include the use of palladium catalysts and base, such as potassium carbonate, under an inert atmosphere . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acids or alcohols.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form alcohols.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.
Scientific Research Applications
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide involves its interaction with molecular targets through its boronic acid and fluorinated aromatic moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and molecular recognition . The fluorinated aromatic ring enhances the compound’s stability and affinity for biological targets, contributing to its high biological activity .
Comparison with Similar Compounds
Similar compounds to N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclobutanecarboxamide include:
- 1-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile
- tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate These compounds share the boronic acid pinacol ester and fluorinated aromatic ring but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H25BFNO3 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13(15(20)10-14)11-21-16(22)12-6-5-7-12/h8-10,12H,5-7,11H2,1-4H3,(H,21,22) |
InChI Key |
FVDMMXDVEYUQLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3CCC3)F |
Origin of Product |
United States |
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